2-Chlorobenzo[d]oxazole-5-carboxylic acid
Description
Contextualization of the Benzoxazole (B165842) Scaffold in Modern Organic and Medicinal Chemistry Research
The benzoxazole ring system is a cornerstone in the fields of organic and medicinal chemistry. It is recognized as a "privileged structure," a molecular framework that can bind to a variety of biological targets, making it a recurring motif in the design of therapeutic agents. thieme-connect.commdpi.com The planar nature of the benzoxazole scaffold and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, are crucial to its biological activity. mdpi.com
Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including:
Antimicrobial nih.gov
Anticancer thieme-connect.comnih.gov
Anti-inflammatory nih.govacs.org
Antiviral thieme-connect.com
Antioxidant thieme-connect.com
The prevalence of this scaffold in numerous bioactive compounds and FDA-approved drugs underscores its importance in drug discovery and development programs. thieme-connect.comresearchgate.net
Significance of Functionalized Heterocycles in Academic Drug Discovery and Material Science Probes
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, with over 85% of biologically active chemical entities featuring a heterocyclic core. nih.gov The process of functionalization—attaching specific chemical groups to the heterocyclic scaffold—is a critical strategy for modulating a molecule's properties. rsc.orgmontclair.edu
By introducing functional groups, chemists can fine-tune a compound's:
Solubility and Polarity: Affecting how a drug is absorbed and distributed. nih.gov
Binding Affinity: Enhancing interactions with specific biological targets like enzymes or receptors. mdpi.com
Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME). nih.gov
Electronic Properties: Creating materials with specific optical or electronic characteristics for use as probes or in devices. rsc.org
The development of novel synthetic methods to create diverse functionalized heterocycles is a major focus of academic and industrial research, as it expands the chemical space available for discovering new drugs and materials. nih.govrsc.org
Rationale for Research Focus on 2-Chlorobenzo[d]oxazole-5-carboxylic acid
The specific research interest in this compound is based on its potential as a versatile synthetic intermediate. The rationale can be broken down by its structural features:
Benzoxazole Core: Provides a proven "privileged scaffold" known for biological activity. thieme-connect.comrsc.org
2-Chloro Group: The chlorine atom at the 2-position of the benzoxazole ring is a reactive site. It can be readily displaced by various nucleophiles, allowing for the introduction of diverse chemical functionalities through substitution reactions. This position is a common target for modification in the synthesis of benzoxazole derivatives. globalresearchonline.net
5-Carboxylic Acid Group: This functional group offers a handle for a different set of chemical transformations, most notably amide bond formation through coupling with amines. nih.gov It can also be converted into esters, thioesters, or other related functional groups. mdpi.com
The presence of two distinct and reactive functional groups on a stable, privileged scaffold makes this compound a highly valuable building block for creating libraries of novel compounds for screening in drug discovery and materials science applications. Its commercial availability facilitates its use in research as a starting material. bldpharm.comchemenu.com
Overview of Methodological Approaches and Key Research Domains
The study and application of this compound and related compounds involve several key methodological approaches.
Synthetic Methodologies:
Scaffold Formation: The benzoxazole ring system is commonly synthesized via the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative, often facilitated by a cyclizing agent like polyphosphoric acid (PPA). researchgate.netrsc.orgglobalresearchonline.net
Functionalization: Post-synthesis modification is common. For instance, Suzuki cross-coupling reactions are employed to attach new aryl groups to the scaffold, demonstrating a method that could be applied to modify the chloro-substituted position. acs.orgnih.gov The carboxylic acid moiety can be activated to react directly with other molecules to form larger structures. nih.gov
Key Research Domains:
Medicinal Chemistry: The primary application domain is the discovery of new therapeutic agents. Research focuses on synthesizing derivatives and testing them for activities such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov
Computational Chemistry: Molecular docking studies are frequently used to predict and understand how benzoxazole derivatives interact with biological targets, guiding the rational design of more potent and selective compounds. mdpi.comnih.gov
Material Science: Functionalized heterocycles are used to develop materials with specific properties, such as fluorescent probes or organic electronics. rsc.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1198793-49-5 | bldpharm.comchemenu.com |
| Molecular Formula | C8H4ClNO3 | bldpharm.comchemenu.com |
| Molecular Weight | 197.57 g/mol | chemenu.com |
| MDL Number | MFCD20527854 | bldpharm.comchemenu.com |
| Storage Conditions | Inert atmosphere, 2-8°C | bldpharm.comchemenu.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSIKKXRLNTRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chlorobenzo D Oxazole 5 Carboxylic Acid and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for the 2-Chlorobenzo[d]oxazole-5-carboxylic acid Core
A retrosynthetic analysis of this compound identifies the most logical bond disconnections to simplify the molecule into readily available starting materials. The primary disconnection strategy involves breaking the two C-O and C=N bonds of the oxazole (B20620) ring. This leads back to two key precursor types: an appropriately substituted o-aminophenol and a one-carbon (C1) unit that will form the C2 position of the oxazole.
Key Disconnections:
Disconnection A (C-O/C=N bond cleavage): This is the most common approach and breaks the molecule down into a substituted o-aminophenol, specifically 4-amino-3-hydroxybenzoic acid, and a phosgene (B1210022) equivalent or a related carbonyl source to introduce the chloro-substituted C2 carbon.
Disconnection B (Functional Group Interconversion): An alternative strategy involves disconnecting the functional groups from a pre-formed benzoxazole (B165842) core. This could mean retrosynthetically removing the carboxyl group and the chloro group. For instance, the target molecule could be synthesized from 2-chlorobenzo[d]oxazole via carboxylation, or from benzo[d]oxazole-5-carboxylic acid via chlorination.
These disconnections form the basis for the synthetic strategies discussed in the following sections.
Classical and Established Synthetic Routes to Substituted Benzo[d]oxazoles
Traditional methods for synthesizing the benzoxazole scaffold are well-established, primarily relying on the condensation and cyclization of o-aminophenols with various carbonyl compounds.
The most prevalent method for constructing the benzoxazole ring is the condensation of an o-aminophenol with a carboxylic acid or its derivatives, such as acid chlorides or esters. This reaction typically proceeds via the formation of an intermediate o-hydroxy amide, which then undergoes cyclodehydration to yield the benzoxazole.
The reaction is often facilitated by heat or the use of dehydrating agents like polyphosphoric acid (PPA) or acidic catalysts. For example, heating an o-aminophenol with a carboxylic acid in PPA is a common procedure for preparing 2-substituted benzoxazoles. Other reagents like propionic acid and pyridinium (B92312) p-toluenesulfonate (PPTS) have also been used as catalysts for this thermal cyclization. Lawesson's reagent has been employed for the synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol (B121084) under solvent-free microwave-assisted conditions.
| Reactants | Catalyst/Conditions | Product | Reference |
| o-Aminophenol, Carboxylic Acid | Polyphosphoric Acid (PPA), Heat | 2-Substituted Benzoxazole | , |
| o-Aminophenol, Carboxylic Acid | Lawesson's Reagent, Microwave | 2-Substituted Benzoxazole | |
| Methyl-2-amino-3-hydroxybenzoate, Acid Chloride | Pyridinium p-toluenesulfonate (PPTS) | Methyl-2-substituted-4-benzoxazole-carboxylate | |
| o-Aminophenol, Urea | Heat (164°C), H₂SO₄ | Benzoxazole-2-thiol |
Functionalization of a pre-existing benzoxazole ring is another key strategy. This involves introducing the chloro and carboxyl groups onto the parent heterocycle.
Halogenation: Direct halogenation of the benzoxazole ring can be challenging. The C2 position is susceptible to nucleophilic attack if activated, but electrophilic halogenation on the benzene (B151609) ring is more common. However, for the synthesis of 2-halobenzoxazoles, alternative methods are often preferred, such as starting with a 2-aminobenzoxazole (B146116) and performing a Sandmeyer-type reaction.
Carboxylation: Direct carboxylation of aromatic heterocycles, including oxazoles, has been achieved without the need for a metal catalyst. One reported method utilizes carbon dioxide (CO₂) as the C1 source with cesium carbonate (Cs₂CO₃) as the base, demonstrating good functional group tolerance. This approach offers a direct route to introduce the carboxylic acid moiety onto the heterocyclic ring system.
Emerging and Advanced Synthetic Transformations for this compound
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction and functionalization of benzoxazoles, often employing catalytic systems.
Catalytic methods offer advantages such as milder reaction conditions, higher yields, and greater efficiency.
Chemo-, Regio-, and Stereoselectivity Considerations in this compound Synthesis
The synthesis of this compound requires careful control over chemoselectivity, regioselectivity, and stereoselectivity to ensure the desired product is obtained with high purity and yield.
Chemoselectivity: The primary challenge in the synthesis of this compound lies in the presence of multiple reactive functional groups. The carboxylic acid group on the benzene ring and the chloro-substituent at the 2-position of the oxazole ring necessitate orthogonal protective group strategies or highly selective reaction conditions. For instance, during the formation of the oxazole ring, which often involves the condensation of an o-aminophenol with a carboxylic acid derivative or an aldehyde, the carboxylic acid group already present on the aminophenol precursor must remain intact. This requires reaction conditions that favor amidation and subsequent cyclization over any side reactions involving the carboxylic acid. Conversely, when introducing the chloro-substituent at the 2-position, the reagents used must not react with the carboxylic acid group or the benzene ring.
Regioselectivity: The regioselectivity in the synthesis of this compound is primarily determined by the substitution pattern of the starting materials. The formation of the benzoxazole core typically proceeds via the condensation of a substituted 2-aminophenol with a suitable one-carbon synthon. To obtain the desired 5-carboxylic acid substitution, the synthesis must start with 3-amino-4-hydroxybenzoic acid. The cyclization reaction with a reagent that will provide the 2-chloro substituent, such as phosgene or a phosgene equivalent, will then proceed with defined regiochemistry, leading to the desired isomer. A divergent and regioselective synthesis approach has been reported for benzoxazole derivatives, where the reaction conditions can dictate the formation of either a benzisoxazole or a benzoxazole from a common intermediate, highlighting the importance of controlled reaction pathways. organic-chemistry.org
Stereoselectivity: For the specific molecule of this compound, which is achiral, stereoselectivity is not a primary concern in its synthesis. However, if chiral precursors were to be used, or if subsequent modifications to the molecule were to introduce chiral centers, then stereoselective synthesis would become a critical aspect to consider.
A summary of the selectivity considerations is presented in the table below:
| Selectivity Type | Key Considerations for this compound Synthesis |
| Chemoselectivity | - Protection of the carboxylic acid group during oxazole ring formation. - Use of reagents for 2-position chlorination that are unreactive towards the carboxylic acid. |
| Regioselectivity | - Use of 3-amino-4-hydroxybenzoic acid as the key precursor to ensure the correct positioning of the carboxylic acid group. - Controlled cyclization to form the oxazole ring. |
| Stereoselectivity | - Not applicable for the achiral target molecule. |
Green Chemistry Principles and Sustainable Synthetic Approaches for Heterocyclic Compounds
Key Green Chemistry Approaches:
Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer solvents such as water, ethanol (B145695), or supercritical fluids. jetir.orgresearchgate.net For the synthesis of benzoxazoles, methods using water as a solvent have been developed, which is environmentally benign and cost-effective. organic-chemistry.org
Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify product purification. ijpsjournal.com Solvent-free conditions, often coupled with microwave irradiation or sonication, have been successfully applied to the synthesis of benzoxazoles, leading to faster reaction times and high yields. researchgate.netnih.gov
Catalysis: The use of catalysts, particularly recyclable catalysts, is a cornerstone of green chemistry. Catalysts can increase reaction rates and selectivity, often under milder conditions than stoichiometric reagents. For benzoxazole synthesis, various catalysts have been employed, including samarium triflate, iron-based catalysts, and copper(II) ferrite (B1171679) nanoparticles. organic-chemistry.org Magnetic nanoparticles supporting a Lewis acidic ionic liquid have also been used as a recyclable catalyst for benzoxazole synthesis. nih.govnih.gov
Energy Efficiency: Microwave-assisted synthesis and sonication are energy-efficient techniques that can accelerate reaction rates and improve yields. researchgate.netnih.gov These methods have been effectively used in the synthesis of various heterocyclic compounds, including benzoxazoles. ijpsjournal.comresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. One-pot synthesis and multicomponent reactions (MCRs) are excellent strategies for improving atom economy in the synthesis of heterocyclic compounds. researchgate.net
The table below summarizes some green synthetic approaches relevant to the synthesis of benzoxazole derivatives.
| Green Chemistry Principle | Application in Benzoxazole Synthesis | Benefits |
| Alternative Solvents | Use of water or ethanol as a reaction medium. organic-chemistry.orgjetir.org | Reduced toxicity and environmental impact. |
| Solvent-Free Conditions | Reactions conducted under solvent-free conditions, often with microwave or ultrasound irradiation. researchgate.netnih.gov | Reduced waste, simplified purification, and faster reactions. |
| Recyclable Catalysts | Use of catalysts like samarium triflate or magnetic nanoparticle-supported catalysts. organic-chemistry.orgnih.govnih.gov | Reduced waste, catalyst can be reused for multiple reaction cycles. |
| Energy Efficiency | Microwave-assisted synthesis and sonication. researchgate.netnih.gov | Faster reaction times and increased yields. |
| Atom Economy | One-pot synthesis and multicomponent reactions. researchgate.net | Reduced number of synthetic steps and waste generation. |
By integrating these green chemistry principles, the synthesis of this compound and other heterocyclic compounds can be made more sustainable, safer, and more efficient.
Chemical Reactivity and Derivatization Strategies for 2 Chlorobenzo D Oxazole 5 Carboxylic Acid
Reactivity at the Carboxylic Acid Functionality
The carboxylic acid moiety is a versatile functional group that can undergo several transformations to produce a wide range of derivatives, including amides, esters, and alcohols. These reactions are fundamental in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies.
Amidation and Esterification for Analog Library Synthesis
The direct conversion of carboxylic acids into amides and esters is a cornerstone of synthetic chemistry, enabling the creation of large analog libraries for drug discovery.
Amidation: The synthesis of amides from 2-Chlorobenzo[d]oxazole-5-carboxylic acid can be achieved through several well-established methods. A common approach involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. libretexts.org Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), facilitate the formation of an active intermediate that readily reacts with an amine. fishersci.co.uk The direct conversion is challenging because the basic nature of amines tends to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org Another efficient method involves the use of reagents like Deoxo-Fluor, which converts the carboxylic acid to an acyl fluoride in situ, a highly reactive species that readily forms an amide upon reaction with an amine. nih.gov
Esterification: Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method for ester synthesis. kocw.or.kr For this compound, this would involve heating with an excess of the desired alcohol and a catalytic amount of an acid like sulfuric acid. The reaction equilibrium can be driven towards the product by removing the water formed. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then smoothly reacts with an alcohol to yield the corresponding ester. libretexts.orguomustansiriyah.edu.iq
Table 1: General Conditions for Amidation and Esterification
| Reaction | Reagents | Solvent | Conditions |
|---|---|---|---|
| Amidation | Amine, Coupling Agent (e.g., DCC, EDC/HOBt) | Aprotic (e.g., DMF, DCM) | Room Temperature |
| Amidation | Amine, Deoxo-Fluor, Base (e.g., DIPEA) | CH₂Cl₂ | 0 °C to Room Temp |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Excess Alcohol | Reflux |
| Esterification | 1. SOCl₂ 2. Alcohol, Base (e.g., Pyridine) | Inert Solvent | Varies |
Decarboxylation and Reduction Pathways
Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from aromatic rings can be a challenging transformation, often requiring harsh conditions. However, heterocyclic carboxylic acids can exhibit different reactivity. For instance, benzoxazole-2-carboxylic acid is known to readily decarboxylate. soton.ac.uk The decarboxylation of the 5-carboxylic acid isomer can be achieved by heating, often in the presence of a catalyst. A common laboratory method involves heating the carboxylic acid with soda lime. mdpi.com More modern methods may employ metal catalysts, such as copper, in aprotic polar solvents like N,N-dimethylformamide (DMF), sometimes with an organic acid as a co-catalyst to facilitate the reaction at temperatures ranging from 85-150 °C. google.com
Reduction: The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group to form an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.org Due to the high reactivity of LiAlH₄, this reduction must be carried out in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether.
Nucleophilic Aromatic Substitution at the C-2 Chlorine Atom
The chlorine atom at the C-2 position of the benzoxazole (B165842) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the heterocyclic ring system activates the C-2 position for attack by various nucleophiles.
Displacement by Nitrogen, Oxygen, and Sulfur Nucleophiles
The C-2 chlorine can be readily displaced by a range of nucleophiles, providing a versatile route to a variety of 2-substituted benzoxazoles.
Nitrogen Nucleophiles: Primary and secondary amines, including alkylamines, arylamines, and heterocyclic amines, can displace the chlorine atom to form 2-aminobenzoxazole (B146116) derivatives. These reactions are typically carried out by heating the 2-chlorobenzoxazole with the amine in a suitable solvent, often with a base to neutralize the HCl generated. nih.gov
Oxygen Nucleophiles: Alcohols and phenols, in the form of their corresponding alkoxides or phenoxides, serve as effective oxygen nucleophiles. The reaction with an alcohol in the presence of a strong base yields 2-alkoxybenzoxazoles, while reaction with a phenol yields 2-phenoxybenzoxazoles.
Sulfur Nucleophiles: Thiols are excellent nucleophiles for SNAr reactions. In the presence of a base like potassium carbonate, thiols react with 2-chlorobenzoxazoles to form 2-thioether derivatives in high yield. nih.gov The reactions are often performed in polar aprotic solvents such as dimethylacetamide (DMAc). nih.gov
Formation of 2-Substituted Benzo[d]oxazole Derivatives
The SNAr reaction is a powerful tool for synthesizing a wide array of 2-substituted benzoxazole derivatives. This strategy allows for the introduction of diverse functionalities at the C-2 position, significantly expanding the chemical space accessible from the 2-chloro precursor. The synthesis of various 2-aminobenzoxazoles, for example, is a common application of this reactivity. nih.gov The reaction conditions can be tailored to accommodate a wide range of functional groups on the incoming nucleophile, making this a highly modular approach to analog synthesis.
Table 2: Examples of Nucleophilic Aromatic Substitution on 2-Chlorobenzoxazoles
| Nucleophile Type | Example Nucleophile | Product Type |
|---|---|---|
| Nitrogen | Ammonia, Primary/Secondary Amines | 2-Aminobenzoxazoles |
| Oxygen | Alcohols, Phenols (as salts) | 2-Alkoxy/Phenoxy-benzoxazoles |
| Sulfur | Thiols (with base) | 2-(Alkyl/Aryl)thio-benzoxazoles |
Cross-Coupling Reactions Involving the Halogenated Benzoxazole Core
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The C-2 chlorine atom of this compound serves as an electrophilic partner in these transformations, allowing for the introduction of a wide variety of substituents. The general mechanism for these reactions involves a catalytic cycle with Pd(0) and Pd(II) intermediates, comprising oxidative addition, transmetalation, and reductive elimination steps. soton.ac.uk
Suzuki-Miyaura Coupling: This reaction couples the 2-chlorobenzoxazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds, allowing for the synthesis of 2-aryl, 2-heteroaryl, or 2-vinyl benzoxazoles. beilstein-journals.orgnih.govsemanticscholar.org
Heck Reaction: The Heck reaction couples the 2-chlorobenzoxazole with an alkene to form a 2-vinylbenzoxazole derivative. nih.govbeilstein-journals.org The reaction is catalyzed by a palladium complex and requires a base. google.com
Sonogashira Coupling: This reaction involves the coupling of the 2-chlorobenzoxazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.orgmdpi.comrsc.org This method provides a direct route to 2-alkynylbenzoxazoles.
Table 3: Overview of Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Resulting C-2 Substituent |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester | Pd Catalyst + Base | Aryl, Heteroaryl, Vinyl |
| Heck | Alkene | Pd Catalyst + Base | Alkenyl (Vinyl) |
| Sonogashira | Terminal Alkyne | Pd Catalyst + Cu(I) + Base | Alkynyl |
Suzuki-Miyaura, Sonogashira, and Heck Couplings
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the 2-chloro atom on the benzoxazole ring serves as an excellent handle for such transformations. These reactions allow for the introduction of a wide array of substituents, significantly increasing the molecular diversity of the scaffold.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. In the context of 2-chlorobenzoxazole derivatives, this reaction can be employed to introduce various aryl and heteroaryl groups at the 2-position. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. For instance, the coupling of electron-poor aryl chlorides often requires specialized catalyst systems to achieve good results. ugent.be
The Sonogashira coupling provides a straightforward route to synthesize arylalkynes by reacting a terminal alkyne with an aryl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov The resulting alkynyl-substituted benzoxazoles can serve as versatile intermediates for further transformations or as final products with interesting electronic and biological properties. The reaction conditions can be tuned to be compatible with various functional groups, making it a valuable tool in the synthesis of complex molecules.
The Heck reaction , also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com This reaction allows for the introduction of vinyl groups at the 2-position of the benzoxazole ring. The reaction is catalyzed by a palladium catalyst and requires a base. The stereoselectivity of the Heck reaction is a key feature, often leading to the preferential formation of the trans isomer. wikipedia.org
Table 1: Overview of Palladium-Catalyzed Coupling Reactions on the 2-Chlorobenzoxazole Scaffold
| Reaction | Coupling Partner | Catalyst System | Key Features |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids/Esters | Pd(0) catalyst, Base | Forms C(sp²)-C(sp²) bonds; wide substrate scope. |
| Sonogashira | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)-C(sp) bonds; introduces alkyne functionality. |
| Heck | Alkenes | Pd catalyst, Base | Forms C(sp²)-C(sp²) bonds with vinylation; often stereoselective for the trans product. |
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgrsc.org This reaction is particularly useful for the synthesis of arylamines from aryl halides and primary or secondary amines. In the case of this compound, this reaction allows for the introduction of a diverse range of amino substituents at the 2-position, replacing the chloro group.
The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The development of various generations of catalyst systems has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide variety of amines, including those with challenging steric or electronic properties. wikipedia.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. The reaction mechanism involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the catalyst. rsc.org
Table 2: Key Components of the Buchwald-Hartwig Amination
| Component | Role | Examples |
| Palladium Catalyst | Facilitates the C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ |
| Phosphine Ligand | Stabilizes the catalyst and promotes key steps | XPhos, SPhos, BINAP |
| Base | Deprotonates the amine | NaOt-Bu, Cs₂CO₃, K₃PO₄ |
| Amine | Nucleophile for N-arylation | Primary and secondary amines, anilines |
Further Functionalization of the Benzenoid Ring via Electrophilic or Lithiation Reactions
Beyond modifications at the 2-position, the benzenoid portion of the this compound scaffold can be further functionalized through electrophilic aromatic substitution or directed ortho-lithiation reactions.
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a lithiated intermediate that can then react with various electrophiles. The carboxylic acid group can act as a directing group, facilitating lithiation at the position ortho to it. uwindsor.ca This strategy allows for the precise introduction of a wide range of functional groups, such as alkyl, silyl, or carbonyl groups, at specific positions on the benzenoid ring that might not be accessible through classical electrophilic substitution reactions.
Rational Design of Diversified Chemical Libraries based on the this compound Scaffold
The this compound scaffold is an excellent starting point for the rational design and synthesis of diversified chemical libraries for drug discovery and other applications. The orthogonal reactivity of the chloro and carboxylic acid groups allows for a combinatorial approach to library synthesis.
The chloro group at the 2-position can be readily displaced through palladium-catalyzed cross-coupling reactions, as discussed in the previous sections, to introduce a wide variety of substituents (R¹). Simultaneously or sequentially, the carboxylic acid group at the 5-position can be converted into a range of functional groups, such as esters, amides, or other bioisosteres (R²). This dual functionalization strategy enables the rapid generation of a large number of analogs with diverse chemical properties.
The design of these libraries can be guided by computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, to predict the biological activity of the designed compounds. nih.gov This in silico approach helps to prioritize the synthesis of compounds with the highest probability of desired activity, thereby streamlining the drug discovery process. The benzoxazole core is a well-established privileged scaffold in medicinal chemistry, with many derivatives exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com By systematically exploring the chemical space around the this compound core, it is possible to identify novel compounds with improved potency, selectivity, and pharmacokinetic properties.
Molecular and Cellular Research Perspectives on 2 Chlorobenzo D Oxazole 5 Carboxylic Acid Derivatives
In Vitro Investigation of Molecular Targets and Ligand-Target Interactions
The biological effects of 2-chlorobenzo[d]oxazole-5-carboxylic acid derivatives are fundamentally linked to their interactions with specific molecular targets within the cell. In vitro studies, which are conducted in a controlled environment outside of a living organism, are crucial for identifying these targets and elucidating the nature of these interactions.
Derivatives of the benzo[d]oxazole scaffold have been extensively studied as inhibitors of various enzymes, particularly kinases, which are critical regulators of cell signaling pathways.
One major area of investigation has been the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis (the formation of new blood vessels), a process crucial for tumor growth. A series of novel benzoxazole (B165842) derivatives were designed and synthesized to possess the essential pharmacophoric features required for VEGFR-2 inhibition. In these studies, compounds containing a 5-chlorobenzo[d]oxazole moiety were evaluated for their cytotoxic activities against human cancer cell lines. For instance, certain 5-chlorobenzo[d]oxazole-based compounds showed potent antiproliferative effects. The inhibitory activity of these derivatives highlights the potential of the 5-chlorobenzoxazole (B107618) scaffold in developing anticancer agents that target VEGFR-2.
Another class of enzymes targeted by benzoxazole derivatives are monoamine oxidases (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters. A study of 2-methylbenzo[d]oxazole derivatives revealed them to be potent MAO inhibitors. Specifically, compounds 1d and 2e in the study were identified as highly potent MAO-B inhibitors with IC50 values of 0.0023 µM and 0.0033 µM, respectively. This suggests that the benzoxazole core can be tailored to selectively inhibit key enzymes in the central nervous system.
Furthermore, some substituted benzoxazoles have been identified as topoisomerase I inhibitors. Topoisomerases are enzymes that manage the topology of DNA and are validated targets for cancer therapy. This finding indicates another avenue through which benzoxazole derivatives can exert cytotoxic effects.
Table 1: Enzyme Inhibition by Benzo[d]oxazole Derivatives
| Derivative Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 5-Chlorobenzo[d]oxazole derivatives | VEGFR-2 | Exhibited promising cytotoxic effects against MCF-7 and HepG2 cancer cell lines. | |
| 5-Methylbenzo[d]oxazole derivatives | VEGFR-2 | Derivative 12l showed the most potent activity with an IC50 of 97.38 nM. | |
| 2-Methylbenzo[d]oxazole derivatives | MAO-A / MAO-B | Compounds 1d and 2e were the most potent MAO-B inhibitors (IC50 = 0.0023 µM and 0.0033 µM). | |
| 2-(4-methoxyphenyl)benzoxazoles | Topoisomerase I | Identified as poisons of the enzyme, exhibiting cytotoxicity. |
While much of the focus has been on enzyme inhibition, the benzo[d]oxazole scaffold and its analogs are also known to interact with various receptors. The closely related benzisoxazole scaffold, for example, is found in compounds that act on dopamine (B1211576) and serotonin (B10506) receptors. Benzo[d]oxazole itself has been identified as a key building block in β-adrenergic receptor antagonists.
Receptor binding assays are used to determine the affinity of a ligand (in this case, a benzo[d]oxazole derivative) for a specific receptor. Such studies can classify the compound as an agonist (which activates the receptor) or an antagonist (which blocks the receptor's activity). While specific agonist/antagonist profiles for this compound are not extensively detailed in the available literature, the known interactions of the broader benzoxazole family suggest this is a promising area for future investigation. For example, imidazole-5-carboxylic acid derivatives have been studied as Angiotensin II receptor antagonists, demonstrating a methodological precedent for this type of analysis on heterocyclic carboxylic acids.
The ability of small molecules to interact with nucleic acids (DNA and RNA) can lead to significant biological effects, including anticancer and antimicrobial activities. Some benzoxazole derivatives have been shown to function as topoisomerase I poisons with minimal or no direct DNA binding affinity. This mode of action, where the compound stabilizes the covalent complex between the enzyme and DNA, is a well-established anticancer mechanism.
Studies on bacterial type-II topoisomerase inhibitors have also featured the related benzisoxazole scaffold, indicating that these heterocyclic systems can be designed to interfere with bacterial DNA replication processes. The investigation into how derivatives of this compound might modulate DNA or RNA structure and function remains an area ripe for exploration.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. By making systematic changes to the molecule, researchers can identify which parts are crucial for its function.
For benzo[d]oxazole derivatives, SAR studies have provided valuable insights. In the context of VEGFR-2 inhibition, the substitution on the benzoxazole ring has a significant impact on antiproliferative activity.
One study directly compared derivatives with different substituents at the 5-position of the benzo[d]oxazole ring. It was observed that 5-methylbenzo[d]oxazole derivatives were generally more active against cancer cell lines than the unsubstituted and 5-chlorobenzo[d]oxazole derivatives. For example, the 5-methyl derivative 12l (a hybrid with a terminal 3-chlorophenyl moiety) showed potent anticancer activity against HepG2 and MCF-7 cell lines with IC50 values of 10.50 µM and 15.21 µM, respectively. In contrast, the 5-chlorobenzo[d]oxazole derivatives in that particular series exhibited less potent activities.
Table 2: SAR Insights for Benzo[d]oxazole Derivatives Against Cancer Cell Lines
| Scaffold | Derivative Example | Activity against HepG2 (IC50 µM) | Activity against MCF-7 (IC50 µM) | Reference |
|---|---|---|---|---|
| 5-Methylbenzo[d]oxazole | 12l | 10.50 | 15.21 | |
| Unsubstituted benzo[d]oxazole | 12d | 23.61 | >50 | |
| 5-Chlorobenzo[d]oxazole | 12k | 28.36 | 26.31 | |
| 5-Chlorobenzo[d]oxazole | 14b | 3.22 | 4.96 | |
| Unsubstituted benzo[d]oxazole | 14a | 3.95 | 4.05 |
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The benzoxazole ring is considered an important pharmacophore, or a privileged scaffold, in drug discovery.
For VEGFR-2 inhibitors, key pharmacophoric features have been identified, and new benzoxazole derivatives have been designed to incorporate them. These features often include a heterocyclic core (the benzoxazole), a hydrogen bond donor/acceptor region, and hydrophobic regions that interact with the enzyme's active site.
The SAR studies mentioned previously help to define these pharmacophoric elements more clearly. For instance, the observation that a 5-chloro or 5-methyl group can modulate activity indicates that the electronic properties and size of the substituent at this position are critical for interaction with the target. The carboxylic acid group at the 5-position in the parent compound of this article introduces a strong hydrogen bonding group and a potential point for salt bridge formation, which could be a key pharmacophoric element for certain biological targets. The chlorine atom at the 2-position also significantly influences the electronic distribution and reactivity of the entire molecule, making it a crucial feature in its pharmacophoric profile.
Mechanistic Elucidation at the Sub-Cellular and Cellular Levels
The investigation of this compound and its derivatives at the cellular level is critical for understanding their biological effects and therapeutic potential. Research has focused on identifying specific molecular targets and elucidating the subsequent impact on cellular signaling pathways.
Target Engagement Studies within Cell-Based Assay Systems
Target engagement confirms that a compound interacts with its intended molecular target within a cellular environment. For benzoxazole derivatives, various cell-based assays have been employed to demonstrate and quantify this interaction, often focusing on their roles as enzyme inhibitors.
A significant body of research has identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase in angiogenesis, as a primary target for many benzoxazole derivatives. nih.govbpsbioscience.comtandfonline.com In one study, a series of novel benzoxazole derivatives were evaluated for their ability to inhibit VEGFR-2. nih.govbpsbioscience.com Using an ELISA-based assay, researchers measured the concentration of VEGFR-2 protein in human cancer cell lines, such as the hepatocellular carcinoma line HepG2 and the breast cancer line MCF-7, after treatment with the compounds. nih.govbpsbioscience.com This direct measurement within a cellular context provides clear evidence of target engagement. For instance, compound 12l (a benzoxazole derivative) demonstrated a potent VEGFR-2 inhibitory activity with an IC₅₀ value of 97.38 nM. tandfonline.com
Beyond the benzoxazole core, related oxazole (B20620) structures have also been optimized for specific targets. In the pursuit of treatments for obesity and diabetes, oxazole-4-carboxamide (B1321646) derivatives were identified as inhibitors of Diacylglycerol Acyltransferase-1 (DGAT-1), a crucial enzyme in triglyceride synthesis. nih.gov Target engagement was confirmed using a cell-based triglyceride formation assay in Chinese Hamster Ovary (CHO-K1) cells, where a lead compound effectively reduced triglyceride formation with an EC₅₀ of 0.5 µM. nih.gov These studies exemplify how specific cell-based functional assays are crucial for confirming that a compound reaches and modulates its intended target.
Table 1: Examples of Target Engagement Studies for Benzoxazole and Related Derivatives This table is interactive. Click on the headers to sort.
| Compound Class | Target | Assay Type | Cell Line(s) | Key Finding | Reference |
|---|---|---|---|---|---|
| Benzoxazole Derivatives | VEGFR-2 | ELISA | HepG2, MCF-7 | Direct measurement of reduced VEGFR-2 protein concentration. | nih.govbpsbioscience.com |
| Benzoxazole Derivative (12l) | VEGFR-2 | Enzyme Inhibition | (Biochemical) | Potent inhibition with an IC₅₀ of 97.38 nM. | tandfonline.com |
| 2-Phenyl-5-trifluoromethyloxazole-4-carboxamides | DGAT-1 | Triglyceride Formation Assay | CHO-K1 | Dose-dependent inhibition of triglyceride synthesis. | nih.gov |
Pathway Perturbation Analysis in Cultured Cells
Following target engagement, the next step is to understand how modulating the target's activity perturbs broader cellular pathways. For anticancer agents, pathways controlling cell proliferation, survival, and death are of primary interest. Derivatives of the benzoxazole scaffold have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest by inhibiting key regulatory proteins like VEGFR-2.
Flow cytometry is a widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle. Studies on benzoxazole derivatives have shown they can cause significant perturbations. For example, compound 14b was found to arrest HepG2 cell growth at the Pre-G1 phase, an indicator of apoptosis. nih.govbpsbioscience.com Similarly, compound 12l also induced cell cycle arrest in HepG2 cells, primarily at the Pre-G1 and G1 phases. tandfonline.com Another study demonstrated that benzoxazole-benzamide conjugates 1 and 11 induced cell cycle arrest at the G2/M phase in both HCT-116 and MCF-7 cell lines. nih.gov
The induction of apoptosis is a hallmark of many effective anticancer compounds. Following treatment with benzoxazole derivatives, researchers have observed classic signs of apoptosis. Compound 14b was shown to induce apoptosis in 16.52% of the treated HepG2 cell population, a significant increase compared to untreated cells (0.67%). nih.govbpsbioscience.com This was further supported by a 4.8-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govbpsbioscience.com Further studies with compound 12l confirmed these effects, showing it induced apoptosis in 35.13% of HepG2 cells. tandfonline.com This was accompanied by a 2.98-fold increase in caspase-3, a 3.40-fold increase in the pro-apoptotic protein BAX, and a 2.12-fold reduction in the anti-apoptotic protein Bcl-2. tandfonline.com These findings demonstrate a clear mechanism of action where inhibition of a primary target like VEGFR-2 triggers the intrinsic apoptotic pathway.
Table 2: Pathway Perturbation by Benzoxazole Derivatives in Cultured Cancer Cells This table is interactive. Click on the headers to sort.
| Compound | Cell Line | Effect on Cell Cycle | Apoptosis Induction (% of Cells) | Key Pathway Marker Modulation | Reference |
|---|---|---|---|---|---|
| 14b | HepG2 | Pre-G1 Arrest | 16.52% | ▲ Caspase-3 (4.8-fold) | nih.govbpsbioscience.com |
| 12l | HepG2 | Pre-G1 and G1 Arrest | 35.13% | ▲ Caspase-3 (2.98-fold), ▲ BAX (3.40-fold), ▼ Bcl-2 (2.12-fold) | tandfonline.com |
| 1 | HCT-116 | G2/M Arrest | 13.84% (Early + Late) | ▼ Bcl-2, ▼ Bcl-xL | nih.gov |
| 11 | HCT-116 | G2/M Arrest | 15.63% (Early + Late) | ▼ Bcl-2, ▼ Bcl-xL | nih.gov |
(▲: Increase, ▼: Decrease)
Development of Reporter Gene Assays and Cell-Based Screening Platforms for Compound Evaluation
To efficiently screen large libraries of compounds and evaluate structure-activity relationships, robust and scalable cell-based platforms are essential. Reporter gene assays (RGAs) represent a powerful tool for this purpose, offering a quantifiable readout that is directly linked to the activity of a specific signaling pathway. youtube.compromega.com
Given that many benzoxazole derivatives target the VEGFR-2 signaling pathway, reporter assays have been developed specifically to screen for inhibitors of this target. nih.govindigobiosciences.comcaymanchem.com A common strategy involves engineering a stable cell line, such as HEK293, to constitutively express human VEGFR-2. nih.govbpsbioscience.com These cells are also transfected with a reporter construct containing the firefly luciferase gene under the control of a specific transcriptional response element. nih.govindigobiosciences.com In the case of VEGFR-2, its activation leads to the downstream activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor. nih.govindigobiosciences.com Therefore, the reporter construct contains NFAT response elements.
The workflow is straightforward:
The engineered reporter cells are treated with the compound being tested (e.g., a this compound derivative).
The cells are then stimulated with the ligand, VEGF.
If the compound inhibits VEGFR-2 or any downstream component of the pathway, NFAT will not be activated, and the luciferase gene will not be expressed.
The amount of light produced upon addition of a luciferase substrate is measured, providing a sensitive, dose-dependent readout of the compound's inhibitory activity. indigobiosciences.comcaymanchem.com
These reporter systems are superior to older methods like primary HUVEC (human umbilical vein endothelial cell) anti-proliferation assays, as they offer greater precision, sensitivity, and simplicity. nih.gov Such platforms are not limited to a single target; custom reporter cell lines can be developed for various pathways, enabling the evaluation of compounds with different mechanisms of action. nih.govyoutube.com
High-Throughput Screening (HTS) Methodologies for Novel Probe Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of chemical compounds for a specific biological activity. caymanchem.com The process utilizes automation, robotics, and miniaturized assay formats (e.g., 96- or 384-well plates) to screen large compound libraries against a biological target. youtube.comcaymanchem.com The goal of HTS is to identify "hits"—compounds that display the desired activity and can serve as starting points for further chemical optimization into more potent and selective "probes" or lead compounds.
There are two primary HTS approaches for discovering novel probes like benzoxazole derivatives:
Target-Based HTS: This approach uses a purified biological target, such as an enzyme or receptor, in a biochemical assay. For example, a kinase assay kit could be used to screen for inhibitors of purified VEGFR-2 kinase. bpsbioscience.com This method is highly specific and provides direct information about the compound's interaction with the target. However, hits from target-based screens may not always be active in a cellular context due to issues like poor cell permeability. bpsbioscience.com
Cell-Based (Phenotypic) HTS: This approach uses whole cells to screen for compounds that produce a desired phenotype, such as cancer cell death or the inhibition of a specific signaling pathway. bpsbioscience.com The reporter gene assays described in the previous section are a prime example of a cell-based HTS platform. youtube.com While these screens are more physiologically relevant, identifying the specific molecular target of a hit can be challenging and often requires subsequent deconvolution studies. bpsbioscience.com
The development of well-annotated kinase inhibitor libraries and sophisticated cell-based screening platforms has facilitated the identification of novel, targetable kinase pathways in various diseases, providing a valuable strategy for discovering the next generation of therapeutic agents. nih.gov
Computational and Theoretical Studies of 2 Chlorobenzo D Oxazole 5 Carboxylic Acid and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For analogs of 2-Chlorobenzo[d]oxazole-5-carboxylic acid, such as 5-Benzoxazolecarboxylic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to investigate their electronic properties. dergipark.org.tr These studies involve the analysis of Frontier Molecular Orbitals (FMO), global and chemical reactivity descriptors, Molecular Electrostatic Potential (MEP), and charge analyses (APT, Hirshfeld, and NBO). dergipark.org.tr
The electronic properties are further supported by Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses. dergipark.org.tr Such calculations provide a detailed understanding of the molecule's stability, reactivity, and the regions susceptible to electrophilic and nucleophilic attack. For this compound, the introduction of a chlorine atom at the 2-position is expected to significantly influence its electronic properties by withdrawing electron density from the benzoxazole (B165842) ring system, thereby affecting its reactivity and interaction with biological targets.
Table 1: Calculated Electronic Properties of 5-Benzoxazolecarboxylic Acid
| Property | Value |
|---|---|
| HOMO Energy | -7.01 eV |
| LUMO Energy | -1.98 eV |
| Energy Gap (HOMO-LUMO) | 5.03 eV |
| Ionization Potential | 7.01 eV |
| Electron Affinity | 1.98 eV |
| Electronegativity | 4.49 eV |
| Chemical Hardness | 2.51 eV |
| Chemical Softness | 0.39 eV |
| Electrophilicity Index | 4.01 eV |
Data derived from DFT/B3LYP/6-311++G(d,p) level of theory for 5-Benzoxazolecarboxylic acid, a close analog of this compound. dergipark.org.tr
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzoxazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and understanding their binding modes. For instance, various benzoxazole analogs have been docked into the active sites of enzymes like DNA gyrase, VEGFR-2, and cyclooxygenases (COX-1 and COX-2). researchgate.nettandfonline.comnih.govnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's affinity and inhibitory activity. researchgate.net
Molecular dynamics (MD) simulations are then often employed to investigate the stability of the ligand-target complexes predicted by molecular docking. researchgate.net MD simulations provide a dynamic view of the complex, allowing for the assessment of its stability over time, typically on the nanosecond scale. nih.govbcrcp.ac.in Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to evaluate the stability of the protein-ligand complex and the flexibility of individual residues. frontiersin.org For benzoxazole derivatives, MD simulations have confirmed the stability of their complexes with target proteins, with RMSD values often remaining within acceptable limits (e.g., < 3 Å) over the simulation period. researchgate.netbcrcp.ac.in
Table 2: Representative Molecular Docking Scores of Benzoxazole Analogs against Various Targets
| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Benzoxazole derivative 26 | DNA Gyrase | -6.687 | researchgate.net |
| Benzoxazole derivative 14 | DNA Gyrase | -6.463 | researchgate.net |
| Benzoxazole derivative 13 | DNA Gyrase | -6.414 | researchgate.net |
| Benzoxazole derivative 10 | DNA Gyrase | -6.389 | researchgate.net |
| Benzoxazole derivative B12 | mTOR | -7.426 | researchgate.net |
| Benzoxazole derivative B20 | mTOR | -7.084 | researchgate.net |
| Benzoxazole derivative 4 | Thymidylate Synthase | -4.154 | ijpsdronline.com |
| Benzoxazole derivative 16 | Thymidylate Synthase | -4.219 | ijpsdronline.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For benzoxazole derivatives, both 2D and 3D-QSAR studies have been conducted to develop predictive models for various biological activities, including antimicrobial and anticancer effects. researchgate.netnih.govtandfonline.com
In these studies, a set of benzoxazole analogs with known biological activities is used to build a model based on various molecular descriptors (e.g., topological, electronic, and steric properties). The statistical validity of the developed QSAR models is assessed using parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (R²pred). nih.govtandfonline.comchemijournal.com Robust QSAR models can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to benzoxazole derivatives, yielding models with good predictive power. nih.govtandfonline.com
Table 3: Statistical Parameters of 3D-QSAR Models for Benzoxazole Derivatives
| Cell Line | Model | q² | R² | R²pred | Reference |
|---|---|---|---|---|---|
| HepG2 | CoMFA | 0.509 | - | 0.5128 | nih.gov |
| HCT-116 | CoMFA | 0.574 | - | 0.5597 | nih.gov |
| MCF-7 | CoMFA | 0.568 | - | 0.5057 | nih.gov |
| HepG2 | CoMSIA | 0.711 | - | 0.6198 | nih.gov |
| HCT-116 | CoMSIA | 0.531 | - | 0.5804 | nih.gov |
| MCF-7 | CoMSIA | 0.669 | - | 0.6577 | nih.gov |
q²: cross-validated correlation coefficient; R²: correlation coefficient; R²pred: predictive correlation coefficient
Pharmacophore Modeling and Virtual Screening for Rational Compound Design
Pharmacophore modeling is a powerful tool in rational drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. benthamdirect.com For benzoxazole analogs, pharmacophore models have been developed based on known active compounds or the structure of the biological target. These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. benthamdirect.com
Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases (virtual screening) to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. nih.gov This approach has been successfully used to identify new benzoxazole-based inhibitors for various targets, including VEGFR-2. nih.govtandfonline.com The combination of pharmacophore modeling and molecular docking is a common strategy to refine the results of virtual screening and select the most promising candidates for further experimental evaluation.
Table 4: Common Pharmacophoric Features Identified for Benzoxazole-Based Inhibitors
| Feature | Description |
|---|---|
| Hydrogen Bond Acceptor (HBA) | Essential for interactions with key amino acid residues in the target's active site. |
| Hydrogen Bond Donor (HBD) | Contributes to the binding affinity and specificity of the inhibitor. |
| Hydrophobic (HY) | Important for interactions with nonpolar pockets in the binding site. |
| Aromatic Ring (AR) | Often involved in π-π stacking interactions with aromatic residues of the target. |
Based on general findings from pharmacophore studies of benzoxazole derivatives. benthamdirect.com
Cheminformatics Approaches for Chemical Space Exploration and Library Design
Cheminformatics encompasses the use of computational methods to analyze and manage large sets of chemical data. In the context of this compound and its analogs, cheminformatics approaches are valuable for exploring the chemical space around the benzoxazole scaffold and for designing focused compound libraries. nih.gov
These approaches involve the use of various computational tools to generate and analyze virtual libraries of benzoxazole derivatives with diverse substituents. The physicochemical properties, drug-likeness (e.g., Lipinski's rule of five), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the virtual compounds can be predicted in silico. researchgate.netresearchgate.net This allows for the early-stage filtering of compounds with undesirable properties and the selection of a subset of compounds with a higher probability of success for synthesis and biological testing. The design of such libraries is often guided by the results of QSAR and pharmacophore modeling studies to enrich the library with potentially active compounds. nih.gov
Academic Applications and Future Directions for 2 Chlorobenzo D Oxazole 5 Carboxylic Acid Research
2-Chlorobenzo[d]oxazole-5-carboxylic acid as a Precursor for Advanced Synthetic Intermediates
The utility of this compound as a precursor stems from its two distinct reactive sites. The chlorine atom at the 2-position of the benzoxazole (B165842) ring is susceptible to nucleophilic substitution, while the carboxylic acid group allows for a variety of classic transformations such as esterification, amidation, and reduction. This dual reactivity enables its use as a strategic scaffold for constructing complex molecules.
The 2-chloro group is a key functional handle. Research on related 2-chlorobenzoxazoles and 2-chlorobenzimidazoles has established that this position readily reacts with a range of nucleophiles. acs.orgnih.gov This allows for the introduction of diverse functionalities, including amino, alkoxy, and thio groups, thereby creating a library of 2-substituted benzoxazole derivatives. The carboxylic acid moiety can be converted into an acid chloride, ester, or amide, providing a secondary point for diversification. For example, it can be coupled with amines or alcohols to build larger molecular frameworks.
The synthesis of advanced intermediates often involves a multi-step sequence where both functional groups are manipulated. For instance, the chloro group can be displaced by a nucleophile, followed by the modification of the carboxylic acid to link the benzoxazole core to another molecular fragment. This stepwise functionalization is crucial in building molecules with precisely defined architectures for applications in medicinal chemistry and materials science.
Table 1: Potential Reactions for Derivatization
| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| 2-Chloro Position | Nucleophilic Aromatic Substitution | Amines (R-NH₂), Alcohols (R-OH), Thiols (R-SH) | 2-Amino, 2-Alkoxy, 2-Thioalkyl |
| 5-Carboxylic Acid | Amide Coupling | Amines (R'-NH₂), Coupling agents (e.g., HATU, EDC) | Amide (-CONH-R') |
| 5-Carboxylic Acid | Esterification | Alcohols (R'-OH), Acid catalyst | Ester (-COO-R') |
Development of Chemical Probes and Tools for Biological Research
The benzoxazole core is a well-known fluorophore, and its derivatives are increasingly being explored as fluorescent probes for biological imaging and sensing. nih.govperiodikos.com.br These probes are designed to change their fluorescence properties upon binding to a specific biological target, such as a protein or nucleic acid, allowing for visualization and quantification. periodikos.com.br
This compound serves as an excellent starting scaffold for creating such probes. The reactive 2-chloro position can be used to attach a recognition element—a molecular fragment that specifically binds to the biological target of interest. The carboxylic acid group can be used to tune the probe's solubility in aqueous biological media or to attach it to other molecules, such as cell-penetrating peptides. For instance, benzoxazole derivatives have been successfully used as fluorescent probes for detecting DNA and amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease. periodikos.com.bracs.org
The development of these tools involves synthesizing a library of derivatives where different recognition moieties are attached at the 2-position and evaluating their binding affinity and fluorescence response to the target. The goal is to create probes with high sensitivity, selectivity, and biocompatibility.
Role as a Lead Compound in Early-Stage Academic Drug Discovery Programs
The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govjocpr.com Derivatives of this compound are being actively investigated in early-stage drug discovery programs. rsc.org
Substitutions at the 2- and 5-positions of the benzoxazole ring have been shown to be critical for biological activity. jocpr.com For example, studies have shown that 5-chloro substituted benzoxazoles exhibit potent inhibitory activity against certain enzymes. rsc.org The carboxylic acid at the 5-position can form crucial hydrogen bonds with amino acid residues in the active site of a target protein.
One area of significant interest is the development of kinase inhibitors, particularly for cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, and several benzoxazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govtandfonline.comsemanticscholar.org These compounds often feature a substituted amino group at the 2-position and leverage other parts of the molecule to achieve high affinity and selectivity. The anti-proliferative activity of these compounds has been evaluated against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), with some derivatives showing promising results. nih.govtandfonline.com
Table 2: Examples of Biological Activities of Benzoxazole Derivatives
| Biological Target/Activity | Example of Derivative Structure | Reported Effect | Reference |
|---|---|---|---|
| Anticancer (VEGFR-2 Inhibition) | 2-Anilino-benzoxazole | Inhibition of kinase activity, anti-proliferative effects | nih.govtandfonline.comsemanticscholar.org |
| Antimicrobial | 2-Aryl-benzoxazole-5-carboxylate | Growth inhibition of Gram-positive and Gram-negative bacteria | researchgate.net |
| Anti-inflammatory | 2-Oxo-3H-benzoxazole derivatives | Analgesic and anti-inflammatory properties | jocpr.com |
Exploration in Materials Science Research
The rigid, planar structure and unique photophysical properties of the benzoxazole ring make it an attractive component for advanced materials. researchgate.netsciengine.com The bifunctional nature of this compound allows it to be used as a monomer in polymerization reactions to create high-performance polymers.
The carboxylic acid group is particularly useful for creating polyesters and polyamides. For example, dicarboxylic acid-functionalized benzoxazoles have been used to synthesize novel aromatic poly(amide-benzoxazole)s. researchgate.net Similarly, hyperbranched polybenzoxazoles with carboxylic acid termini have been synthesized and used as cores for star-branched block copolymers. acs.org These polymers often exhibit high thermal stability, good mechanical properties, and interesting optical characteristics, making them suitable for applications in aerospace and electronics. rsc.org
Furthermore, benzoxazole derivatives are being investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs), due to their fluorescence. researchgate.net The ability to tune the electronic properties by modifying the substituents on the benzoxazole ring allows for the design of materials with specific absorption and emission wavelengths. Research has also explored the liquid crystal properties of benzoxazole derivatives, which could be applied in display technologies. tandfonline.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
For a molecule like this compound, AI can be applied in several ways:
Retrosynthesis Prediction : AI tools can propose efficient and novel synthetic routes to create complex derivatives from this starting material. chemcopilot.comengineering.org.cnarxiv.org By analyzing vast databases of chemical reactions, these tools can identify the most viable disconnections and suggest optimal reagents and conditions, saving significant time and resources in the lab. iscientific.orgnih.gov
Property Prediction : ML models can be trained to predict the biological activity (e.g., kinase inhibition) or material properties (e.g., thermal stability, fluorescence wavelength) of virtual derivatives of this compound. sciengine.com This allows researchers to perform large-scale in silico screening to prioritize the most promising candidates for synthesis.
De Novo Design : Generative AI models can design entirely new molecules based on the benzoxazole scaffold that are optimized for a specific biological target or material application. These models learn the underlying rules of chemical structure and properties to propose novel compounds that have a high probability of success.
The integration of AI with high-throughput experimentation can create a closed-loop system for accelerated discovery, where AI proposes candidates, robots perform the synthesis and testing, and the results are fed back to the AI to refine its models for the next cycle. This data-driven approach holds immense promise for unlocking the full potential of versatile building blocks like this compound.
Q & A
Q. What are the common synthetic routes for preparing 2-chlorobenzo[d]oxazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A scalable synthesis involves three steps starting from 2-chlorobenzo[d]oxazole, including displacement with piperazine and reductive amination with aldehydes (e.g., 2-(ethylthio)pyrimidine-5-carbaldehyde) to achieve ~60% overall yield . Coupling reactions using EDCI•HCl in DMF at 0°C to room temperature are effective for introducing amide groups at the 5-carboxylic acid position . Key parameters affecting yield include temperature control (<5°C during exothermic steps) and stoichiometric ratios of coupling agents (e.g., 1.2 equivalents of EDCI•HCl).
Q. How can spectroscopic techniques (e.g., NMR, IR) characterize the structural integrity of this compound?
- Methodological Answer :
- NMR : The benzoxazole ring protons appear as distinct doublets in the aromatic region (δ 7.5–8.5 ppm), while the carboxylic acid proton is typically observed as a broad singlet at δ 12–13 ppm. Chlorine substituents cause deshielding of adjacent protons .
- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group, and C-Cl vibrations appear at ~750 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) are validated against theoretical molecular weights (e.g., 197.59 g/mol for C₈H₅ClNO₃) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of via hazardous waste protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
- Methodological Answer :
- Core Modifications : Substitute the chlorine atom with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity. For example, 5-nitro analogs show improved inhibition in enzymatic assays .
- Side Chain Engineering : Attach α-methylbenzylamine via amide coupling to improve target binding (e.g., Cryptosporidium parvum inhibitors) .
- Validation : Compare IC₅₀ values across derivatives using dose-response assays and molecular docking simulations .
Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., DMSO stock solutions stored at -20°C) .
- Analytical Validation : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity and degradation products .
- Environmental Controls : Document humidity and temperature during stability tests, as carboxylic acids are prone to hygroscopic degradation .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C-2 chlorine) .
- Kinetic Modeling : Use Arrhenius plots to predict activation energies for substitutions with amines or thiols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
